molecular formula C14H14N2O6S B5024432 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide

Cat. No. B5024432
M. Wt: 338.34 g/mol
InChI Key: GAPBZWDSVRAZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, also known as MNBS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. MNBS has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and antibacterial activity. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Furthermore, this compound has been studied for its potential as a fluorescent probe for detecting zinc ions in biological systems.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site. This compound has also been shown to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of cellular signaling pathways, and antibacterial activity. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Furthermore, this compound has been shown to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. This compound has been shown to be stable under various conditions, including in the presence of light and air. This compound is also soluble in various solvents, which makes it easier to use in experiments. Furthermore, this compound has been shown to have high specificity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, this compound also has some limitations, including its potential toxicity and its limited availability.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, including its potential applications in cancer therapy, enzyme inhibition, and fluorescent imaging. This compound has shown promise as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound also has potential as a fluorescent probe for detecting zinc ions in biological systems. Furthermore, this compound may have potential as an antibacterial agent, and further studies are needed to explore this possibility. Overall, this compound has great potential for various applications, and further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4-nitroaniline in the presence of a base. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4-nitrophenol in the presence of a base and a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-8-3-10(16(17)18)9-14(13)22-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBZWDSVRAZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.